molecular formula C15H23NO2S B224732 N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide

N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide

Cat. No. B224732
M. Wt: 281.4 g/mol
InChI Key: WJOSITJDNPOOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves its binding to the NMDA receptor, which is a type of glutamate receptor. It acts as a non-competitive antagonist, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a reduction of the activity of the receptor, which can have various effects on neuronal signaling and synaptic plasticity.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide depend on the specific receptor or system that it interacts with. Some of the effects that have been observed include a reduction in excitotoxicity, an increase in neuroprotection, and a decrease in motor activity. It has also been shown to have anti-inflammatory properties and to modulate the release of various neurotransmitters.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide in lab experiments is its high affinity and selectivity for the NMDA receptor. This allows for more precise modulation of neuronal activity and signaling. However, one limitation is that it can be difficult to obtain the compound in large quantities and at a high purity level. Additionally, its effects can be dose-dependent and may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for the study of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide. One area of research is the development of more potent and selective compounds that can be used as therapeutic agents for neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems and receptors. Additionally, there is a need for more studies on the safety and toxicity of the compound, particularly in vivo. Finally, the development of new methods for the synthesis and purification of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide could help to facilitate its use in further research.

Synthesis Methods

The synthesis of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves the reaction of cyclopentylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is obtained as a white crystalline solid with a high purity yield.

Scientific Research Applications

N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide has been studied for its potential pharmacological applications, particularly as a modulator of neurotransmitter receptors. It has been shown to have high affinity and selectivity for the NMDA receptor, which is involved in learning and memory processes. It has also been studied for its potential use in the treatment of Parkinson's disease, epilepsy, and other neurological disorders.

properties

Product Name

N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide

InChI

InChI=1S/C15H23NO2S/c1-10-9-15(13(4)12(3)11(10)2)19(17,18)16-14-7-5-6-8-14/h9,14,16H,5-8H2,1-4H3

InChI Key

WJOSITJDNPOOKI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2

Origin of Product

United States

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